REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[C:10]1[NH:14][N:13]=[C:12]([NH:15][C:16]2[N:17]=[CH:18][C:19]([C:22]#[N:23])=[N:20][CH:21]=2)[CH:11]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[C:57]([O:61][C:62](=[O:68])[NH:63][CH2:64][CH2:65][CH2:66][OH:67])([CH3:60])([CH3:59])[CH3:58].C(=O)([O-])N>C1COCC1>[C:22]([C:19]1[N:20]=[CH:21][C:16]([NH:15][C:12]2[CH:11]=[C:10]([C:3]3[C:4]([O:8][CH3:9])=[CH:5][CH:6]=[CH:7][C:2]=3[O:67][CH2:66][CH2:65][CH2:64][NH:63][C:62](=[O:68])[O:61][C:57]([CH3:60])([CH3:58])[CH3:59])[NH:14][N:13]=2)=[N:17][CH:18]=1)#[N:23]
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Name
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|
Quantity
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47 g
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Type
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reactant
|
Smiles
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OC1=C(C(=CC=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
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Name
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|
Quantity
|
1.2 L
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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44 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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600 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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34.2 g
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Type
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reactant
|
Smiles
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CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Name
|
|
Quantity
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30.3 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NCCCO)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
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C(N)([O-])=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
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the mixture is stirred for 3-4 min
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 5 L flange-neck round-bottom flask equipped with an air stirrer rod and paddle
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Type
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CUSTOM
|
Details
|
A separate 2 L 3-necked round-bottom flask equipped with a large magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution, under nitrogen, is cooled to 0° C.
|
Type
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CUSTOM
|
Details
|
a milky solution is formed
|
Type
|
ADDITION
|
Details
|
This mixture is then added over 5 min to the stirred suspension of starting material at 0° C
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm up to room temperature
|
Type
|
WAIT
|
Details
|
After 6.5 h
|
Duration
|
6.5 h
|
Type
|
CUSTOM
|
Details
|
more reagents are prepared as
|
Type
|
ADDITION
|
Details
|
The mixture is added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to −5° C.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
WASH
|
Details
|
is eluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The concentrated fractions are separately triturated with methanol
|
Type
|
CUSTOM
|
Details
|
resulting solids
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
CUSTOM
|
Details
|
The combined solids are triturated again with methanol (400 mL)
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3.5 (± 0.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1N=CC(=NC1)NC1=NNC(=C1)C1=C(OCCCNC(OC(C)(C)C)=O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |